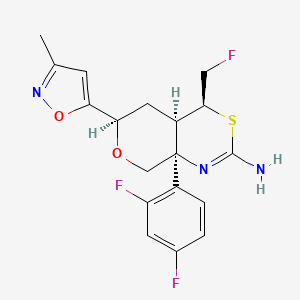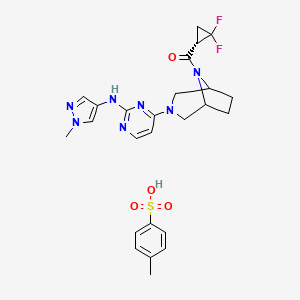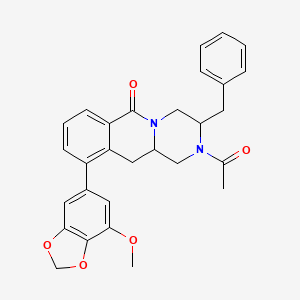![molecular formula C19H31N5O2 B610080 N-(6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide CAS No. 718630-59-2](/img/structure/B610080.png)
N-(6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide
Vue d'ensemble
Description
PHA-793887 is a pyrrolo[3,4-c]pyrazole that inhibits cyclin-dependent kinases Cdk2/cyclin A, Cdk2/cyclin E, Cdk5/p25, and Cdk7/cyclin H with IC50 values of 8, 8, 5, and 10 nM, respectively. It is more than 6-fold selective for these kinases over Cdk1/cyclin B, Cdk4/cyclin D1, Cdk9/cyclin T, and GSK3β (IC50s = 60, 62, 138, and 79 nM, respectively). PHA-793887 is cytotoxic to human ovarian A2780, colon HCT116, pancreatic BX-PC3, and leukemic K562, KU812, KCL22, and TOM1 cells both in vitro and in xenograft models. This compound has been examined in patients with solid tumors in phase 1 clinical trials.
PHA-793887 is an inhibitor of multiple cyclin dependent kinases (CDK) with activity against CDK2, CDK1 and CDK4. PHA-793887 was cytotoxic for leukemic cell lines in vitro, with IC ranging from 0.3 to 7 microM. In colony assays PHA-793887 showed very high activity against leukemia cell lines, with an IC <0.1 microM indicating that it has efficient and prolonged antiproliferative activity. PHA-793887 induced cell-cycle arrest, inhibited Rb and nucleophosmin phosphorylation. PHA-793887 has promising therapeutic activity against acute leukemias in vitro and in vivo.
Applications De Recherche Scientifique
Here is a comprehensive analysis of PHA-793887, focusing on its scientific research applications across various fields:
Cancer Treatment
PHA-793887 is a potent pan-CDK inhibitor, showing promise in the treatment of various solid tumor cell lines by blocking Rb phosphorylation and the expression of S-phase cyclins such as cyclin A. It has demonstrated anti-proliferative activity in vitro and significant tumor growth inhibition in pre-clinical animal models .
Cell Cycle Arrest
Due to its inhibitory action on CDKs, PHA-793887 induces cell-cycle arrest, which is a crucial mechanism for controlling cell proliferation and is particularly relevant in cancer research where uncontrolled cell division is a hallmark of cancer .
Apoptosis Induction
PHA-793887 has been shown to induce apoptosis, which is the process of programmed cell death. This is another important aspect of cancer therapy as it can lead to the elimination of cancerous cells .
Hepatocellular Carcinoma (HCC) Drug Repurposing
In hepatocellular carcinoma research, PHA-793887 has been identified as a potential therapeutic chemical, offering new avenues for drug repurposing and the development of targeted treatments .
Clinical Trial Insights
Clinical trials have revealed that PHA-793887 has dose-limiting toxicities (DLTs) and a maximum tolerated dose (MTD), providing valuable insights into its pharmacological profile and guiding dosing strategies for future studies .
Acute Leukemias Therapy
PHA-793887 has shown promising therapeutic activity against acute leukemias both in vitro and in vivo, suggesting its potential use as part of treatment regimens for these types of blood cancers .
Xenograft Tumor Models
In various xenograft tumor models, PHA-793887 has reported significant tumor growth inhibition, up to 100%, highlighting its potential efficacy in translational cancer research .
Mécanisme D'action
Target of Action
PHA-793887 primarily targets cyclin-dependent kinases (CDKs), specifically CDK2, CDK5, and CDK7 . CDKs are key regulators of cell cycle progression and transcription. They play a crucial role in controlling the cell’s progression through the phases of its life cycle, and their dysregulation is often associated with cancer .
Mode of Action
PHA-793887 is an ATP-competitive inhibitor . It binds to the ATP-binding pocket of CDKs, preventing ATP from binding and thus inhibiting the kinase activity of the CDKs . This results in the inhibition of cell cycle progression and transcription, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDKs by PHA-793887 affects the cell cycle and transcription pathways. CDKs are involved in the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest . This can prevent the proliferation of cancer cells, making PHA-793887 a potential therapeutic agent for cancer treatment .
Pharmacokinetics
It is known that the compound is administered intravenously .
Result of Action
PHA-793887 induces cell cycle arrest and apoptosis . By inhibiting CDKs, it prevents the cell from progressing through the cell cycle, leading to cell cycle arrest . This can result in the death of cancer cells, which rely on rapid cell division for their growth .
Propriétés
IUPAC Name |
N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2/c1-12(2)10-15(25)20-17-14-11-24(19(3,4)16(14)21-22-17)18(26)13-6-8-23(5)9-7-13/h12-13H,6-11H2,1-5H3,(H2,20,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXYBQXJVXOMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NNC2=C1CN(C2(C)C)C(=O)C3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222134 | |
| Record name | PHA-793887 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide | |
CAS RN |
718630-59-2 | |
| Record name | PHA-793887 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0718630592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHA-793887 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12686 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHA-793887 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHA-793887 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKS45S912B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B610004.png)
![2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B610006.png)
![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)
![(2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B610009.png)
![5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(S)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B610012.png)
![(s)-3-Chloro-7-(2-(hydroxymethyl)morpholino)-2-methyl-5-(trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B610016.png)

